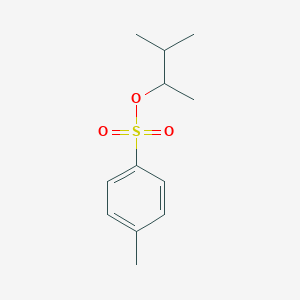

3-Methylbutan-2-yl 4-methylbenzene-1-sulfonate

CAS No.: 26466-06-8

Cat. No.: VC6382907

Molecular Formula: C12H18O3S

Molecular Weight: 242.33

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 26466-06-8 |

|---|---|

| Molecular Formula | C12H18O3S |

| Molecular Weight | 242.33 |

| IUPAC Name | 3-methylbutan-2-yl 4-methylbenzenesulfonate |

| Standard InChI | InChI=1S/C12H18O3S/c1-9(2)11(4)15-16(13,14)12-7-5-10(3)6-8-12/h5-9,11H,1-4H3 |

| Standard InChI Key | YFRJBSSHABTVOA-UHFFFAOYSA-N |

| SMILES | CC1=CC=C(C=C1)S(=O)(=O)OC(C)C(C)C |

Introduction

Structural and Chemical Identity

Nomenclature and Synonyms

The systematic IUPAC name for this compound is 3-methylbutan-2-yl 4-methylbenzene-1-sulfonate, reflecting the substitution pattern of the sulfonate group on the para position of the toluene ring and the secondary alcohol-derived alkyl chain . Common synonyms include:

-

2-Methyl-3-(toluene-4-sulfonyloxy)-butane

-

Toluene-4-sulfonic acid-(1,2-dimethyl-propyl ester)

The structural formula (Fig. 1) consists of a p-toluenesulfonyl group () linked to the 3-methylbutan-2-yl moiety, creating a stable ester bond.

Molecular and Spectroscopic Data

Key molecular descriptors include:

Infrared (IR) spectroscopy of related tosylates reveals characteristic peaks for the sulfonate group (, ) and aromatic C–H bending () . Nuclear magnetic resonance (NMR) data for analogous compounds typically show upfield shifts for the methyl groups on the toluene ring () and downfield shifts for the sulfonate-attached carbon ( in ) .

Synthesis and Reaction Mechanisms

Preparation from 3-Methylbutan-2-ol

The synthesis of 3-methyl-2-butyl tosylate follows a standard tosylation protocol:

-

Reagents: 3-Methylbutan-2-ol reacts with p-toluenesulfonyl chloride () in the presence of a base (e.g., pyridine or triethylamine) to neutralize HCl byproducts .

-

Conditions: The reaction proceeds at in anhydrous dichloromethane or tetrahydrofuran .

-

Yield: Typical yields exceed 80% after purification via recrystallization or column chromatography .

The mechanism involves nucleophilic attack by the alcohol on the electrophilic sulfur atom of , followed by deprotonation (Fig. 2) .

Applications in Carbamate Synthesis

A notable application of this tosylate is its use in the one-pot synthesis of carbamate esters (Fig. 3) :

-

Reaction System: 3-Methyl-2-butyl tosylate reacts with amines () in a environment with tetrabutylammonium iodide () as a phase-transfer catalyst .

-

Mechanism: The tosylate acts as an alkylating agent, generating a carbamate via nucleophilic substitution by the amine-derived carbamate ion () .

-

Yield Trends: Primary amines () afford higher yields () compared to aromatic amines () .

Physicochemical Properties

Stability and Reactivity

Tosylates are generally stable under anhydrous conditions but hydrolyze slowly in aqueous media to regenerate the parent alcohol and p-toluenesulfonic acid . The electron-withdrawing tosyl group enhances the leaving ability of the alkyl moiety, making this compound highly reactive in reactions .

Industrial and Research Applications

Pharmaceutical Intermediates

3-Methyl-2-butyl tosylate serves as a precursor in the synthesis of:

-

Carbamate Drugs: Anticancer agents and protease inhibitors via the method described in Section 2.2 .

-

Coordination Complexes: Transition metal tosylates (e.g., ) are used as non-oxidizing catalysts in polymerization reactions .

Agrochemicals

Carbamates derived from this tosylate exhibit herbicidal and fungicidal activity, leveraging their ability to inhibit acetylcholinesterase in pests .

Analytical Characterization

Chromatographic Methods

Spectroscopic Techniques

-

: Distinct signals for the tosyl methyl () and branched alkyl protons () .

-

IR: Strong absorptions at ( asymmetric stretch) and ( symmetric stretch) .

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 242.335 g/mol | |

| Exact Mass | 242.098 g/mol | |

| LogP | 3.825 | |

| PSA | 51.75 Ų |

Table 2. Comparative Yields in Carbamate Synthesis

Table 3. IR Spectral Data for Tosylate Salts

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume